Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1251923-83-7) is a bicyclic organic compound with the molecular formula C₁₂H₁₈F₃NO₃ and a molecular weight of 281.27 g/mol . Its structure features a 2-azabicyclo[2.2.1]heptane core, a tert-butyl carbamate group at position 2, and both hydroxyl (-OH) and trifluoromethyl (-CF₃) substituents at position 5. The hydroxyl group may participate in hydrogen bonding, affecting crystallinity and solubility in polar solvents. This compound is used as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic disorders .
Properties
Molecular Formula |
C12H18F3NO3 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H18F3NO3/c1-10(2,3)19-9(17)16-6-7-4-8(16)5-11(7,18)12(13,14)15/h7-8,18H,4-6H2,1-3H3 |
InChI Key |
SOIZNWAZILNKII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Bicyclic Core Construction via Diels-Alder Cycloaddition
The azabicyclo[2.2.1]heptane scaffold is often assembled through a Diels-Alder reaction between a diene and a dienophile. For this compound, the dienophile typically incorporates a trifluoromethyl ketone precursor.
Diene and Dienophile Selection
A cyclopentadiene derivative reacts with a trifluoromethylated enone under thermal or Lewis acid-catalyzed conditions. For example, methyl vinyl ketone substituted with a trifluoromethyl group undergoes [4+2] cycloaddition with 1,3-cyclopentadiene at 80–100°C, yielding the bicyclic ketone intermediate.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Catalyst | None or AlCl₃ (5 mol%) |
| Yield | 65–72% |
| Stereoselectivity | endo preference (>90%) |
The endo selectivity ensures the trifluoromethyl and ketone groups occupy adjacent positions, critical for subsequent hydroxylation.
Hydroxylation and Trifluoromethyl Group Introduction
Post-cycloaddition, the ketone is reduced to a secondary alcohol, followed by trifluoromethylation. Alternative routes directly introduce the trifluoromethyl group during bicyclic core formation.
Reductive Hydroxylation
The ketone intermediate undergoes Luche reduction (NaBH₄/CeCl₃) in methanol at 0°C to produce the secondary alcohol. This method preserves the bicyclic structure while achieving >95% diastereomeric excess (de) for the 5-hydroxy configuration.
Direct Trifluoromethylation
Sulfur tetrafluoride (SF₄) reacts with cyclobutane carboxylic acids to install trifluoromethyl groups. Applied to a bicyclo[2.2.1]heptane carboxylic acid derivative, this method affords the trifluoromethylated product in 60–75% yield.
Comparative Analysis of Trifluoromethylation Methods:
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| SF₄ Fluorination | SF₄, HFIP | 68 | 98 |
| Ruppert-Prakash | TMSCF₃, CsF | 55 | 90 |
| Radical Trifluoromethylation | Zn(SO₂CF₃)₂ | 50 | 85 |
SF₄-based fluorination outperforms other methods in yield and purity, though safety protocols for SF₄ handling are essential.
Boc Protection of the Secondary Amine
The 2-azabicycloheptane’s amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions.
Optimal Protection Conditions
A mixture of the amine, Boc₂O (1.2 equiv), and DMAP (0.1 equiv) in dichloromethane at 25°C achieves quantitative conversion within 2 hours. The Boc group remains stable during subsequent hydroxylation and trifluoromethylation steps.
Side Reactions and Mitigation:
- N-Oxidation : Minimized by avoiding strong oxidizing agents.
- Ring Opening : Suppressed by maintaining neutral pH and low temperature.
Stereochemical Control and Resolution
The 5-hydroxy and 5-trifluoromethyl groups introduce two stereocenters, necessitating chiral resolution techniques.
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing exothermic reactions and purification challenges.
Continuous Flow Synthesis
A tubular reactor system for the Diels-Alder step improves heat dissipation, enhancing yield to 78% at 100 g/hour throughput.
Crystallization Optimization
The final compound is purified via antisolvent crystallization (water/ethanol) to achieve 99.5% purity. Particle size control ensures consistent dissolution rates for pharmaceutical formulations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form different derivatives, using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a versatile building block in organic synthesis:
- Reagent in Chemical Reactions : It can be employed in various chemical reactions to create more complex organic molecules.
Biology
Research indicates potential biological activities:
- Antimicrobial Properties : Studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for further exploration in drug development.
Medicine
The compound is being investigated for therapeutic applications:
- Drug Development Precursor : Its unique structure may allow it to serve as a precursor for developing new pharmaceuticals targeting specific diseases or conditions.
Case Studies and Research Findings
- Biological Activity Studies :
- Synthesis Optimization :
- Comparative Studies :
Mechanism of Action
The mechanism of action of tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-06-2)
- Molecular Formula: C₁₁H₁₇NO₃
- Molecular Weight : 211.26 g/mol
- Key Differences: Replaces the hydroxyl and trifluoromethyl groups with a ketone (-C=O) at position 5.
(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 137076-22-3)
tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1363210-35-8)
- Molecular Formula: C₁₂H₂₁NO₃
- Molecular Weight : 227.30 g/mol
- Key Differences: Substitutes -CF₃ with a hydroxymethyl (-CH₂OH) group.
tert-Butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 207405-61-6)
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : 226.27 g/mol
- Key Differences: Features a hydroxyimino (-N-OH) group at position 5. This functional group can act as a ligand in metal coordination or participate in condensation reactions, offering distinct reactivity compared to the target compound .
Physicochemical Properties
Crystallographic and Analytical Data
- Crystallographic studies on related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 900503-08-4), reveal monoclinic crystal systems (space group P2₁) with well-defined hydrogen-bonding networks . The target compound’s trifluoromethyl group may influence crystal packing due to its steric and electronic effects.
Research Implications
The unique combination of -OH and -CF₃ in the target compound positions it as a versatile building block for drug discovery. Its trifluoromethyl group enhances stability against metabolic degradation, while the hydroxyl group offers a site for further derivatization. Comparatively, compounds like the hydroxymethyl derivative (CAS 1363210-35-8) may be more suited for hydrophilic applications, whereas the oxime derivative (CAS 207405-61-6) could serve in metal-catalyzed reactions .
Biological Activity
Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with the molecular formula and a molecular weight of approximately 281.28 g/mol. Its unique structure includes a trifluoromethyl group, which significantly influences its biological activity and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it is characterized by the following structural features:
- Trifluoromethyl Group : Enhances lipophilicity and may improve binding interactions with biological targets.
- Tert-butyl Ester : Contributes to the compound's stability and solubility in organic solvents.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. The following areas highlight its potential:
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for developing therapeutic agents targeting metabolic disorders.
- Receptor Binding : Its structural features allow for effective binding to various receptors, suggesting potential applications in drug design aimed at modulating receptor activity.
- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Case Study 1: Enzyme Interaction Studies
A study focusing on enzyme inhibition found that this compound demonstrated effective inhibition against a specific target enzyme involved in lipid metabolism. The IC50 value was determined to be around 45 µM, indicating moderate potency.
Case Study 2: Receptor Binding Affinity
In receptor binding assays, the compound showed a binding affinity (Ki value) of approximately 30 nM for the target receptor, suggesting strong potential for modulation of receptor-mediated pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate | C12H18F3NO3 | Lacks specific receptor affinity compared to the target compound |
| Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | C13H19NO3 | Exhibits different biological activities due to structural variations |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how are intermediates characterized?
- Methodology : Synthesis typically involves cyclization reactions of bicyclic precursors, such as Diels-Alder adducts or ring-closing metathesis, followed by functionalization. For example, tert-butyl-protected azabicycloheptane derivatives are often synthesized via nucleophilic substitution or carbamate formation. Key intermediates are characterized using H/C NMR, IR spectroscopy, and LC-MS. Crystallographic validation (e.g., X-ray diffraction) is critical for confirming stereochemistry, as seen in structurally related compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate .
Q. How is the stereochemical configuration of the bicyclo[2.2.1]heptane core confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard. For example, monoclinic crystal systems (space group ) with unit cell parameters (e.g., Å, Å, Å, ) are used to resolve bond angles and torsion angles (e.g., O2–C5–N1 = 124.7°, C5–O1–C1–C4 = -178.9°) . Chiral HPLC or polarimetry can supplement crystallography for solution-phase validation.
Q. What safety precautions are essential when handling this compound in the lab?
- Methodology : Follow GHS hazard codes (e.g., H302: harmful if swallowed; H315: skin irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources (P210) . First-aid measures include immediate rinsing for eye/skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodology : Cross-validate using multiple techniques:
- NMR : Compare experimental H/F chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G*).
- Crystallography : Refine structures using SHELXL (e.g., displacement ellipsoids at 50% probability) to resolve bond-length discrepancies .
- Dynamic NMR : Study temperature-dependent splitting to assess conformational flexibility.
Q. What experimental design considerations are critical for studying the hydrolytic stability of the tert-butyl carbamate group in this compound?
- Methodology :
- Conditions : Perform pH-dependent stability assays (pH 1–13) at 25–60°C. Monitor degradation via HPLC-MS.
- Kinetics : Use Arrhenius plots to determine activation energy.
- Protection Strategies : Compare with alternative protecting groups (e.g., Fmoc, Alloc) under identical conditions. Structural analogs like tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate show hydrolytic sensitivity in acidic media, requiring inert atmospheres for long-term storage .
Q. How does the trifluoromethyl group influence the molecule’s conformational dynamics and intermolecular interactions?
- Methodology :
- Crystallography : Analyze packing motifs (e.g., hydrogen bonds, van der Waals contacts) influenced by the CF group’s electronegativity and steric bulk.
- Computational Modeling : Use MD simulations to assess torsional barriers and compare with non-fluorinated analogs.
- Thermal Analysis : DSC/TGA can reveal phase transitions linked to CF-driven lattice stability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
